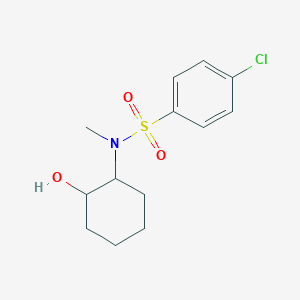![molecular formula C22H21ClN4OS B4623587 3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4623587.png)
3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives, such as 3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone, typically involves multi-step chemical reactions. Starting materials like substituted anthranilic acids and acetic anhydride are often used to construct the quinazolinone core through cyclization and condensation reactions. Ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates, for instance, have been synthesized through a series of reactions involving substituted quinazolinone nuclei (Maggio et al., 2001).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by a quinazolinone nucleus, which may be substituted at various positions to modify the compound's physical and chemical properties. Techniques such as X-ray crystallography, NMR, and mass spectrometry are commonly employed to elucidate the structure of these compounds. For example, the structure of certain pyrazolo[5,1-c][1,2,4]triazine derivatives, which share a similar heterocyclic framework with quinazolinones, was confirmed by X-ray analysis (Ledenyova et al., 2018).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including cyclization, condensation, and substitution reactions, to introduce different functional groups into the molecule. These reactions are critical for modifying the compound's biological activity and solubility. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement followed by N-formylation, leading to the formation of novel formamide derivatives (Ledenyova et al., 2018).
科学的研究の応用
Synthesis and Pharmacological Studies
Research has focused on the synthesis of quinazolinone derivatives and their pharmacological evaluation. For example, Maggio et al. (2001) synthesized several new ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates and screened them for analgesic and anti-inflammatory activities, finding some compounds showed appreciable anti-inflammatory activity with very low ulcerogenic index Maggio et al., 2001.
Reaction Mechanisms and Novel Syntheses
Ledenyova et al. (2018) explored the unexpected reactions of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing a complex mechanism involving ANRORC rearrangement Ledenyova et al., 2018.
Biological Activity
The biological activity of quinazolinone derivatives has been a significant area of interest. For instance, Párkányi and Schmidt (2000) synthesized new 2-methyl-4(3H)-quinazolinones with potential biological activity, highlighting the importance of structural modifications for enhancing biological effects Párkányi & Schmidt, 2000.
Antimicrobial Activity
Abu-Hashem (2018) focused on the synthesis of substituted-6-methyl-1-thioxo-1,2-dihydro-3H-furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones from visnagenone or khellinone, evaluating their antimicrobial activity against various bacteria and fungi. This work illustrates the potential of quinazolinone derivatives in antimicrobial drug discovery Abu-Hashem, 2018.
Anticonvulsant Activity
Kornet et al. (1984) synthesized 3-amino-3,4-dihydro-2(1H)-quinazolinones and evaluated them for anticonvulsant activity, identifying compounds with significant efficacy in animal models Kornet et al., 1984.
特性
IUPAC Name |
3-[2-(4-chloropyrazol-1-yl)ethyl]-2-[(2,5-dimethylphenyl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4OS/c1-15-7-8-16(2)17(11-15)14-29-22-25-20-6-4-3-5-19(20)21(28)27(22)10-9-26-13-18(23)12-24-26/h3-8,11-13H,9-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDURNTNTLACHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)sulfanyl]quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(methylthio)phenyl]-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B4623511.png)
![2,5-difluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4623515.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4623528.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4623539.png)

![3-allyl-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B4623574.png)




![methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate](/img/structure/B4623597.png)
![1-{[(2,4-dichlorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4623612.png)
![2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623615.png)